molecular formula C24H20N2O4S B2660074 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one CAS No. 946293-70-5

3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one

Cat. No.: B2660074
CAS No.: 946293-70-5
M. Wt: 432.49
InChI Key: UDJWVUPKWHACOC-UHFFFAOYSA-N
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Description

3-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazinone core, which is known for its biological activity, and is functionalized with a naphthalene ring and a dimethoxyphenyl group, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine with an acylating agent.

    Introduction of the Naphthalene Ring: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the naphthalene moiety to the pyrazinone core.

    Attachment of the Dimethoxyphenyl Group: This can be done via a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced using a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalyst Optimization: Using catalysts to improve reaction efficiency.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale production.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, compounds with pyrazinone cores are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the naphthalene and dimethoxyphenyl groups may enhance these activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways, leading to novel therapeutic agents.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazinone core might inhibit enzyme activity by binding to the active site, while the aromatic groups could enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-1-phenylpyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a naphthalene ring.

    3-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-1-(2-naphthyl)pyrazin-2(1H)-one: Similar structure but with a different naphthalene isomer.

Uniqueness

The unique combination of the naphthalene ring and the dimethoxyphenyl group in 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one provides distinct chemical properties, such as enhanced π-π stacking interactions and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-29-21-11-10-17(14-22(21)30-2)20(27)15-31-23-24(28)26(13-12-25-23)19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJWVUPKWHACOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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